7-Methyl-1H-indazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1H-indazol-5-amine hydrochloride is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1H-indazol-5-amine hydrochloride typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole ring . Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are often employed to facilitate the formation of the indazole core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1H-indazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or sulfonates under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
7-Methyl-1H-indazol-5-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-Methyl-1H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methyl-1H-indazol-5-amine hydrochloride include other indazole derivatives, such as:
- 1H-Indazole-3-carboxylic acid
- 2H-Indazole-4-carboxamide
- 5-Nitro-1H-indazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
7-methyl-1H-indazol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c1-5-2-7(9)3-6-4-10-11-8(5)6;/h2-4H,9H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLUFCMZVURWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.